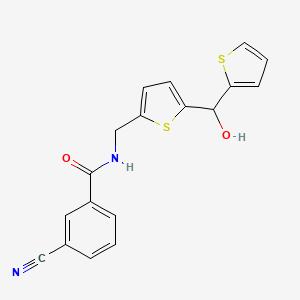

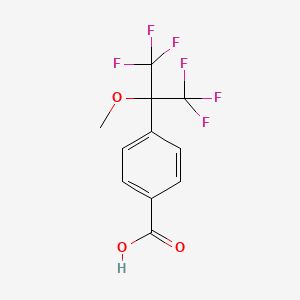

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

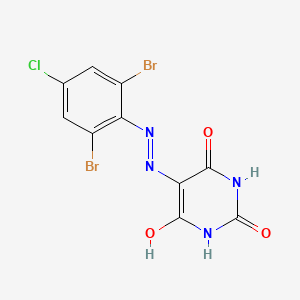

Thiophene-based analogs, such as the compound , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide” is characterized by the presence of a thiophene ring, a benzamide group, and a cyano group. Thiophene is a five-membered ring containing one sulfur atom .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives and thiophene-based compounds have been extensively studied. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized, revealing their solid-state properties through X-ray single crystallography and solution-phase hydrogen bonding interactions via UV-Vis absorption and NMR analyses. One of these compounds exhibited a notable color transition from colorless to black in response to fluoride anion, indicating its utility in colorimetric sensing (Younes et al., 2020). Similarly, the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate were investigated, highlighting the influence of substituents on luminescence properties and potential applications in materials science (Kim et al., 2021).

Chemical Reactions and Mechanisms

The reactivity and participation of similar compounds in chemical reactions have been documented. For example, studies on the electrochemical behavior of dihydropyridine derivatives in protic medium offer insights into the mechanisms of reduction and oxidation, potentially guiding the development of novel synthetic pathways or materials (David et al., 1995). Another study on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights a method for producing compounds of biological interest, suggesting potential applications in pharmaceuticals or material science (Singh et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds interact with a number of lipophilic amino acids

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other cyanoacetamide-n derivatives, it can be inferred that the compound might interact with its targets through the carbonyl and the cyano functions . These interactions could lead to a variety of changes in the target molecules, potentially affecting their function.

Biochemical Pathways

Cyanoacetamide-n derivatives are known to be important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions, potentially affecting various biochemical pathways.

Result of Action

It is known that similar compounds have shown diverse biological activities . For instance, some derivatives of cyanoacetamide have shown inhibitory effects against certain organisms .

Action Environment

It is known that the synthesis of similar compounds can be carried out under different reaction conditions , suggesting that the compound’s action might be influenced by environmental factors.

Properties

IUPAC Name |

3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYYVWOYPZQGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)

![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide](/img/structure/B2387147.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)